molecular formula C12H22O2<br>CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3<br>C12H22O2 B3422481 2-Ethylhexyl methacrylate CAS No. 25719-51-1

2-Ethylhexyl methacrylate

Cat. No.: B3422481
CAS No.: 25719-51-1
M. Wt: 198.30 g/mol
InChI Key: WDQMWEYDKDCEHT-UHFFFAOYSA-N
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Description

2-Ethylhexyl Methacrylate (2-EHMA, 688-84-6) is a versatile monofunctional methacrylate ester monomer of significant interest in advanced polymer and materials science research . It is characterized as a clear, colorless liquid with a mild odor and exhibits low volatility . This monomer is primarily valued for its ability to impart flexibility, toughness, and excellent weathering resistance to polymer systems . Its mechanism of action involves free-radical copolymerization with a wide range of other monomers, such as acrylic acid, methyl methacrylate, styrene, and vinyl chloride, enabling the rational design of copolymers with tailored properties . The long, branched 2-ethylhexyl side chain contributes to a low glass transition temperature (Tg), enhancing low-temperature flexibility, promoting hydrophobic characteristics, and increasing cohesive strength through side-chain entanglement . Key research applications include the development of high-performance coatings and paints , where it improves adhesion, flexibility, and UV resistance . It is a critical component in formulating adhesives and sealants , including pressure-sensitive adhesives (PSAs), where it helps balance tack, peel strength, and shear resistance . Furthermore, 2-EHMA finds use in synthesizing polymers for textile and leather finishes , printing inks , and as a modifier for plastic and elastomer resins to boost impact resistance and durability . Emerging areas of investigation include its application in 3D printing resins and biomedical materials . The global market for 2-EHMA is projected to grow, driven by demand for high-performance, sustainable materials . This product is provided for laboratory and research purposes. For Research Use Only. Not for human consumption, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl 2-methylprop-2-enoate
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InChI

InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3
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InChI Key

WDQMWEYDKDCEHT-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C(=C)C
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Related CAS

25719-51-1
Record name Poly(2-ethylhexyl methacrylate)
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DSSTOX Substance ID

DTXSID3027293
Record name 2-Ethylhexyl 2-methyl-2-propenoate
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid, Liquid; [ICSC] Colorless liquid with an odor of ether; [MSDSonline], LIQUID.
Record name 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester
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Boiling Point

110 °C @ 14 mm Hg, 113-224 °C
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Flash Point

92 °C
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Solubility

Solubility in water: none
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Density

0.880 g/cu cm @ 25 °C, Relative density (water = 1): 0.9
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Vapor Density

6.8 (Air= 1), Relative vapor density (air = 1): 6.8
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Vapor Pressure

0.07 [mmHg], VP: < 1 mm Hg at 20 °C; Conversion factor: 8.09 mg/cu m= 1 ppm, 0.076 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 133
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CAS No.

688-84-6, 25719-51-1
Record name Ethylhexyl methacrylate
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Synthesis Methodologies and Reaction Pathways of 2 Ethylhexyl Methacrylate

Catalytic Esterification Routes for 2-Ethylhexyl Methacrylate (B99206) Production

The final step in the primary synthesis routes for 2-Ethylhexyl methacrylate is the esterification of methacrylic acid with 2-ethylhexanol. This is a reversible reaction catalyzed by a strong acid. To achieve high yields, the equilibrium is typically shifted towards the product side by removing the water formed during the reaction, often through azeotropic distillation. google.comjst.go.jp

Commonly used catalysts include homogeneous acids like sulfuric acid or methanesulfonic acid. google.comataman-chemicals.com However, due to issues with corrosion, catalyst removal, and waste disposal, there is increasing interest in solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 70) or sulfated metal oxides. core.ac.ukresearchgate.netacs.org The reaction is conducted in the presence of polymerization inhibitors to prevent the unwanted polymerization of the monomer product. google.comataman-chemicals.com

The general reaction is as follows: CH₂=C(CH₃)COOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ CH₂=C(CH₃)COOCH₂CH(C₂H₅)(CH₂)₃CH₃ + H₂O

One of the major industrial routes to methacrylic acid involves the catalytic oxidation of isobutylene (B52900). ataman-chemicals.comnih.gov This process is typically a two-step vapor-phase oxidation. portfolio-pplus.comrsc.org

First Oxidation Step: Isobutylene is oxidized to methacrolein (B123484). This reaction is carried out over multi-metal oxide catalysts, often based on a Mo-Bi formulation. portfolio-pplus.comrsc.org

Second Oxidation Step: The resulting methacrolein is then further oxidized to methacrylic acid. This step frequently employs heteropolyacid catalysts, such as those from the H₄PMo₁₁VO₄₀ series, which are effective for this selective oxidation. rsc.orgresearchgate.net

Once methacrylic acid is produced and purified, it undergoes esterification with 2-ethylhexanol as described above to yield this compound. ataman-chemicals.comnih.gov Research efforts are also focused on developing a more efficient one-step oxidation process to convert isobutylene directly to methacrylic acid, which could offer significant economic and energy savings. rsc.org

Table 1: Catalyst Systems in Isobutylene Oxidation

Oxidation StepReactantProductTypical Catalyst Type
Step 1 IsobutyleneMethacroleinMolybdenum-Bismuth (Mo-Bi) mixed metal oxides
Step 2 MethacroleinMethacrylic acidHeteropolyacids (e.g., P-Mo based)

The acetone (B3395972) cyanohydrin (ACH) process is an older, yet still widely used, method for producing methacrylic acid and its esters. techconnect.orgjustia.com This route begins with the reaction of acetone and hydrogen cyanide (HCN) to form acetone cyanohydrin. justia.comwikipedia.org

The subsequent steps involve:

Amidation/Hydrolysis: The acetone cyanohydrin is reacted with an excess of concentrated sulfuric acid. techconnect.orggoogle.com This highly exothermic reaction converts the cyanohydrin into methacrylamide (B166291) sulfate (B86663). justia.com

Esterification/Hydrolysis: The intermediate is then reacted with water and 2-ethylhexanol. The methacrylamide sulfate is hydrolyzed to methacrylic acid, which is simultaneously esterified with the alcohol to form this compound. ataman-chemicals.comnih.govwikipedia.org A significant amount of ammonium (B1175870) bisulfate is generated as a byproduct. wikipedia.org

This process is effective but involves highly toxic (HCN) and corrosive (sulfuric acid) reagents and produces a large volume of waste, which are considerable environmental and safety concerns. techconnect.org

Alternative Synthetic Approaches for this compound

An important alternative to direct esterification is transesterification . In this process, an existing methacrylate ester, most commonly methyl methacrylate (MMA), is reacted with a different alcohol—in this case, 2-ethylhexanol—to produce the desired this compound and methanol (B129727). google.com

The reaction is an equilibrium process driven forward by removing the more volatile methanol by distillation. google.com The reaction is catalyzed by various compounds, including lithium hydroxide. google.com

CH₂=C(CH₃)COOCH₃ + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ CH₂=C(CH₃)COOCH₂CH(C₂H₅)(CH₂)₃CH₃ + CH₃OH

This method is advantageous when methyl methacrylate is a readily available and cost-effective starting material.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of this compound, aiming to reduce environmental impact and improve safety. Key areas of development include:

Alternative Feedstocks: The shift from the hazardous acetone cyanohydrin process to the isobutylene oxidation route represents a significant green advancement by avoiding the use of highly toxic hydrogen cyanide. rsc.org There is also growing research into producing precursor molecules from renewable, bio-based resources. ssuchy.eu

Catalyst Development: A major focus is replacing corrosive homogeneous catalysts like sulfuric acid with solid, recyclable heterogeneous catalysts. core.ac.uk Ion-exchange resins and sulfated metal oxides are used for esterification, which simplifies product purification, minimizes corrosive waste streams, and allows for the catalyst to be reused. researchgate.netacs.org

Process Intensification: Technologies like reactive distillation are being employed for the esterification step. researchgate.netacs.org This technique combines the chemical reaction and product separation into a single unit, which can drive the reaction equilibrium to completion, reduce energy consumption, and lower capital costs. acs.org

Purification and Stabilization Techniques for this compound Monomer

Crude this compound from the reactor contains unreacted starting materials (methacrylic acid, 2-ethylhexanol), the catalyst, and byproducts. The purification process typically involves several steps:

Washing/Neutralization: The crude product is washed, often with water or an alkaline solution, to remove the acid catalyst and any remaining methacrylic acid. google.com

Distillation: The washed organic phase undergoes distillation to separate the high-purity this compound from the lighter unreacted alcohol (which can be recycled) and any heavier byproducts. google.com

Due to the high reactivity of its methacrylate group, this compound can readily undergo spontaneous polymerization, especially when exposed to heat, light, or contaminants. nih.govarpadis.com To ensure its stability during purification, storage, and transport, polymerization inhibitors are added.

Stabilizers: Phenolic compounds are the most common inhibitors. Hydroquinone monomethyl ether (MEHQ) is widely used. arpadis.comjamorin.comsigmaaldrich.com Hydroquinone and other phenolic inhibitors are also effective. ataman-chemicals.com

Storage Conditions: The effectiveness of phenolic inhibitors is critically dependent on the presence of dissolved oxygen. ataman-chemicals.comnih.govjamorin.com Therefore, the monomer must always be stored under an air atmosphere, never under inert gases like nitrogen. jamorin.combasf.com Storage temperatures should be kept below 35°C to minimize the risk of polymerization and peroxide formation. jamorin.combasf.com Storage tanks are preferably constructed from stainless steel to avoid contamination with rust (iron ions), which can act as a weak polymerization initiator. basf.comsynthomer.com

Table 2: Common Stabilizers for this compound

Stabilizer NameAbbreviationTypical ConcentrationKey Feature
Hydroquinone monomethyl etherMEHQ50-60 ppmMost common stabilizer, requires oxygen to be effective. jamorin.comsigmaaldrich.com
HydroquinoneHQVariableEffective phenolic inhibitor. ataman-chemicals.com
PhenothiazinePTZVariableUsed as a polymerization inhibitor during synthesis. google.com

Polymerization Kinetics and Mechanisms of 2 Ethylhexyl Methacrylate

Homopolymerization of 2-Ethylhexyl Methacrylate (B99206)

Homopolymerization involves the reaction of 2-EHMA monomers to form poly(2-ethylhexyl methacrylate) (P-EHMA). The kinetics of this process are significantly influenced by the chosen polymerization method and reaction conditions.

Conventional free radical polymerization (FRP) is a widely utilized method for polymerizing vinyl monomers like 2-EHMA. It is a chain reaction process that typically consists of three main stages: initiation, propagation, and termination. icp.ac.ru

The classical mechanism of FRP involves a sequence of elementary steps that lead to the formation of a polymer chain. ias.ac.in

Initiation: This stage involves two key reactions. First, a thermally or photochemically unstable initiator molecule decomposes to generate primary free radicals (I•). Common thermal initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). researchgate.net Second, these primary radicals add to a 2-EHMA monomer molecule, breaking the monomer's π-bond to form a new, larger radical, which is the first propagating radical chain (M•). researchgate.net

Decomposition: I → 2I•

Addition: I• + M → M•

Propagation: The newly formed monomer radical rapidly adds to successive 2-EHMA monomer units. This process, which is the primary chain-growth step, repeats thousands of times to form a long polymer chain with the radical active center at the growing end (Mn•). cmu.edu The propagation reaction is highly exothermic. cmu.edu

Propagation: Mn• + M → Mn+1•

Termination: The growth of a polymer chain is halted when the active radical center is destroyed. In FRP, this typically occurs through bimolecular termination, where two growing polymer radicals react with each other. cmu.edu There are two main mechanisms for this:

Combination (or Coupling): Two macroradicals join to form a single, longer, non-reactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one macroradical to another, resulting in two separate, stable polymer chains: one with a saturated end group and another with an unsaturated end group. cmu.edu

The relative contribution of combination versus disproportionation is dependent on the specific monomer and the polymerization temperature. cmu.edu

Rp = kp [M] ( (f kd [I]) / kt )1/2

where:

kp is the propagation rate constant

kt is the termination rate constant

kd is the initiator decomposition rate constant

[M] is the monomer concentration

[I] is the initiator concentration

f is the initiator efficiency

Impact of Monomer Concentration: As shown in the general rate equation, the polymerization rate is directly proportional to the monomer concentration [M]. Increasing the initial concentration of 2-EHMA leads to a higher rate of polymerization and allows for high conversions to be reached in shorter times. Experimental investigation into the polymerization of 2-EHMA has shown the order of reaction with respect to the monomer concentration to be 1.65, which is significantly greater than the theoretical value of unity. This deviation suggests more complex kinetic behavior, potentially involving monomer participation in the initiation step or diffusion-controlled phenomena.

Kinetic Parameters for 2-EHMA Free Radical Polymerization
ParameterValueConditions
Overall Activation Energy (Ea)48.92 kJ/mol50-70 °C, AIBN initiator
Reaction Order (Monomer)1.65AIBN initiator

Initiators: The choice of initiator is crucial as it determines the rate of radical generation at a given temperature. The initiator's primary role is to decompose into free radicals, thus beginning the polymerization chain reaction. researchgate.net The selection is typically based on the desired polymerization temperature, the initiator's solubility in the reaction medium, and its decomposition kinetics. sigmaaldrich.com

Azobisisobutyronitrile (AIBN): A common initiator for the polymerization of methacrylates, AIBN undergoes thermal decomposition to produce two cyanoisopropyl radicals and a molecule of nitrogen gas. It is often preferred because its decomposition rate is largely unaffected by the solvent. An initiator efficiency factor (f) of 0.58 is commonly used for AIBN, accounting for the "cage effect" where some primary radicals recombine before they can initiate polymerization. researchgate.net

Benzoyl Peroxide (BPO): Another widely used organic peroxide initiator, BPO decomposes to form two benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals. BPO typically requires higher temperatures for efficient decomposition compared to AIBN. mdpi.com

The concentration of the initiator directly influences both the polymerization rate and the final molecular weight of the polymer. A higher initiator concentration leads to a greater number of radicals, which increases the polymerization rate. rsc.org However, it also results in the formation of more polymer chains, leading to a lower average molecular weight.

Chain Transfer Agents (CTAs): Chain transfer agents are added to a polymerization system to control the molecular weight of the polymer. They work by reacting with a growing polymer radical, terminating its growth, and creating a new, smaller radical that can initiate a new polymer chain. researchgate.net Thiols, such as dodecyl mercaptan, are a common class of CTAs used in radical polymerization due to their high chain transfer constants. researchgate.net The effectiveness of a CTA is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. By adjusting the ratio of CTA to monomer, the molecular weight of the resulting poly(this compound) can be precisely controlled.

For acrylates with long alkyl side chains, like the closely related 2-ethylhexyl acrylate (B77674), chain transfer to the polymer itself is also a significant reaction. This intramolecular or intermolecular process involves the abstraction of a hydrogen atom from the polymer backbone by a propagating radical, creating a new radical site on the polymer chain. Subsequent monomer addition from this site leads to the formation of branched polymers. cmu.edu

In bulk or concentrated solution polymerizations, the physical properties of the reaction medium change dramatically as monomer is converted to polymer. The increasing viscosity hinders the movement of molecules, leading to diffusion-controlled or diffusion-limited reactions.

Glass Effect and Vitrification: At very high conversions, the concentration of the polymer is so high that the glass transition temperature (Tg) of the polymerizing mixture may approach the reaction temperature. This process is known as vitrification. researchgate.net In this state, the mobility of even the small monomer molecules becomes restricted, and the propagation reaction also becomes diffusion-controlled. This leads to a sharp decrease in the polymerization rate, and the reaction may effectively stop before all the monomer is consumed, resulting in a limiting conversion that is less than 100%. researchgate.net

To overcome the limitations of conventional FRP, such as poor control over molecular weight, broad molecular weight distributions, and complex polymer architectures, controlled/living radical polymerization (CRP/LRP) techniques have been developed. These methods introduce a dynamic equilibrium between active, propagating radical species and a majority of dormant species, which can be reversibly activated. This minimizes irreversible termination reactions and allows polymer chains to grow simultaneously and uniformly.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that has been successfully applied to the polymerization of 2-EHMA. The process is typically catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The dormant species is a polymer chain with a terminal halogen atom (e.g., bromine), and the propagating radical is generated through the reversible one-electron oxidation of the copper(I) catalyst to copper(II), which abstracts the halogen atom. ias.ac.in

A study on the emulsion ATRP of 2-EHMA utilized ethyl 2-bromoisobutyrate (EBiB) as the initiator and a catalyst system of copper(I) bromide (CuBr) with 4,4′-dinonyl-2,2′-bipyridyl (dNbpy) as the ligand. This system, operating at 30 °C, yielded well-defined poly(this compound) with narrow molecular weight distributions (Mw/Mn between 1.1 and 1.2) and a linear evolution of number-average molecular weight with monomer conversion, confirming the controlled nature of the polymerization. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that achieves control through the use of a thiocarbonylthio compound as a chain transfer agent. The propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can re-initiate polymerization. This rapid exchange process ensures that most polymer chains have an equal opportunity to grow, leading to polymers with low polydispersity. While specific studies on 2-EHMA are less common, RAFT has been widely used for other methacrylates, and the mechanism is applicable. The choice of RAFT agent is critical for controlling the polymerization of a specific monomer.

Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical to reversibly trap the growing polymer radical, forming a dormant alkoxyamine species. At polymerization temperatures, the C-ON bond of the alkoxyamine undergoes reversible homolytic cleavage to regenerate the propagating radical and the nitroxide. However, NMP is generally less effective for methacrylates compared to styrenes and acrylates, often requiring high temperatures or specific comonomers to achieve good control due to side reactions. scirp.org

Comparison of Polymerization Methods for 2-EHMA
MethodKey ComponentsControl over Mw/PDITypical PDI (Mw/Mn)
Free Radical Polymerization (FRP)Initiator (e.g., AIBN, BPO)Low (control via CTA)> 1.5 - 2.0
Atom Transfer Radical Polymerization (ATRP)Initiator (Alkyl Halide), Catalyst (e.g., CuBr/Ligand)High1.1 - 1.4
Reversible Addition-Fragmentation chain Transfer (RAFT)Initiator, RAFT Agent (Thiocarbonylthio compound)High1.1 - 1.4
Nitroxide-Mediated Polymerization (NMP)Initiator, Nitroxide Mediator (e.g., TEMPO)Moderate (Challenging for methacrylates)> 1.4

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used controlled radical polymerization method for a variety of monomers, including 2-EHMA. It involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based, to generate a propagating radical.

The success of ATRP of 2-EHMA is highly dependent on the catalyst system, which consists of a transition metal salt (e.g., Copper(I) bromide, CuBr) and a ligand. The ligand plays a critical role in solubilizing the metal salt and tuning the catalyst activity. For the ATRP of 2-EHMA, nitrogen-based ligands are commonly employed.

A frequently used catalyst system for the ATRP of 2-EHMA is CuBr complexed with 4,4′-dinonyl-2,2′-bipyridyl (dNbpy) frontiersin.org. The bulky nonyl groups on the bipyridyl ligand enhance the solubility of the copper complex in the monomer and organic solvents, which is essential for a homogeneous polymerization. The choice of ligand significantly influences the polymerization kinetics and the degree of control over the polymer characteristics. For instance, in the polymerization of the related monomer 2-ethylhexyl acrylate (EHA), replacing the 2,2'-bipyridine (B1663995) (bpy) ligand with the more flexible pentamethyldiethylenetriamine (PMDETA) ligand has been shown to enhance the rate of polymerization and provide better control over the molecular weight, resulting in a narrower molecular weight distribution mdpi.com.

Table 1: Catalyst Systems and Ligand Effects in ATRP of 2-Ethylhexyl Acrylate (EHA)
Catalyst SystemInitiatorSolventTime (h)Conversion (%)Mn,exp (g/mol)PDI (Mw/Mn)
CuCl/bpyMBrPToluene (B28343)42528,5001.54
CuCl/PMDETAMBrPToluene46535,6001.35
CuBr/PMDETAMBrPToluene47538,9001.28

Data for 2-ethylhexyl acrylate (EHA) is presented as a reference for trends in catalyst and ligand effects.

Emulsion polymerization is an environmentally friendly process that uses water as the dispersion medium. Emulsion ATRP of 2-EHMA combines the advantages of emulsion polymerization with the control offered by ATRP. The choice of surfactant is critical for achieving a stable latex and maintaining control over the polymerization.

In the emulsion ATRP of 2-EHMA, non-ionic surfactants have been found to be more compatible with the copper-based catalyst systems than anionic surfactants frontiersin.org. Studies have shown that surfactants like Tween 80 (polyoxyethylene sorbitan (B8754009) monooleate) and Brij 98 (polyoxyethylene (20) oleyl ether) provide excellent latex stability at temperatures around 30 °C frontiersin.org. The use of these surfactants, in conjunction with the CuBr/dNbpy catalyst system and ethyl 2-bromoisobutyrate (EBiB) as an initiator, has resulted in the synthesis of P2EHMA with narrow molecular weight distributions (Mw/Mn = 1.1–1.2) and a linear evolution of number-average molecular weight with monomer conversion, which is characteristic of a controlled polymerization process frontiersin.org.

Table 2: Effect of Surfactant on Emulsion ATRP of 2-EHMA at 30 °C
SurfactantConcentration (wt% to monomer)Latex StabilityPDI (Mw/Mn)
Tween 802.0Stable1.1 - 1.2
Brij 982.0Stable1.1 - 1.2
Triton X-1002.0Less Stable> 1.3
Triton X-4052.0Less Stable> 1.3

Reverse ATRP is a variation of ATRP where the transition metal complex is introduced in its higher oxidation state (e.g., CuBr2) and the polymerization is initiated by a conventional radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This method is advantageous as it uses less air-sensitive catalysts and conventional initiators.

While specific data for the RATRP of 2-EHMA is limited, studies on the analogous monomer, 2-ethylhexyl acrylate (EHA), provide valuable insights. The RATRP of EHA has been performed using CuBr2 as the catalyst, PMDETA as the ligand, and BPO as the initiator mdpi.com. The polymerization rate in RATRP is generally slower compared to conventional ATRP mdpi.com. This is attributed to the mechanism where the propagating radicals are generated by the decomposition of the conventional initiator and then reversibly deactivated by the Cu(II) complex.

Table 3: Reverse ATRP of 2-Ethylhexyl Acrylate (EHA)
Catalyst SystemInitiatorSolventTime (h)Conversion (%)Mn,exp (g/mol)PDI (Mw/Mn)
CuBr2/PMDETABPOToluene64525,3001.62

Data for 2-ethylhexyl acrylate (EHA) is presented to illustrate the principles of RATRP.

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers, including methacrylates. The control is achieved through the use of a RAFT agent, which is a thiocarbonylthio compound.

The RAFT polymerization of methacrylates, such as 2-EHMA, is typically mediated by dithiobenzoates or trithiocarbonates as RAFT agents. The choice of the RAFT agent is crucial for achieving a controlled polymerization. For methacrylates, 4-cyanopentanoic acid dithiobenzoate (CPDB) is often a suitable choice. The polymerization is initiated by a conventional radical initiator like AIBN. The process involves a degenerative chain transfer mechanism where the propagating radicals are reversibly transferred between the dormant polymer chains via the RAFT agent. This allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to control the polymerization. The process involves the reversible termination of the growing polymer chains by the nitroxide, forming a dormant alkoxyamine species. At elevated temperatures, the C-ON bond in the alkoxyamine undergoes homolytic cleavage, regenerating the propagating radical and the nitroxide.

The homopolymerization of methacrylates, including 2-EHMA, by NMP has historically been challenging due to side reactions. However, the development of new nitroxides and the use of a small amount of a "controlling" comonomer, such as styrene (B11656) or acrylonitrile (B1666552), can facilitate a controlled polymerization. For instance, the addition of a minimal amount of acrylonitrile has been shown to enable the controlled/living nitroxide-mediated polymerization of methyl methacrylate. This approach could potentially be extended to 2-EHMA.

Copolymerization of this compound

Copolymerization is a versatile method to tailor the properties of polymers by incorporating two or more different monomers into the polymer chain. 2-EHMA is often copolymerized with other monomers to achieve a desired balance of properties such as glass transition temperature (Tg), flexibility, and adhesion. The reactivity ratios of the comonomers are critical parameters that describe their relative tendencies to react with the growing polymer chain and thus determine the composition and microstructure of the resulting copolymer.

The emulsion atom transfer radical block copolymerization of 2-EHMA with methyl methacrylate (MMA) has been successfully carried out, yielding triblock copolymers with well-controlled molecular weights and low polydispersities (PDI < 1.2) lgchemon.com.

Kinetic modeling of the free radical copolymerization of 2-EHMA with n-butyl acrylate (BA) and methyl methacrylate (MMA) has provided insights into their reactivity ratios mdpi.com.

Table 4: Reactivity Ratios for the Copolymerization of 2-Ethylhexyl Acrylate (M1) with Various Comonomers (M2)
Comonomer (M2)r1 (2-EHA)r2 (Comonomer)Polymerization Method
Styrene0.260.94Calculated (Alfred & Price)
Methyl Methacrylate0.531.80Calculated (Alfred & Price)
Vinyl Acetate12.430.05Calculated (Alfred & Price)
n-Butyl Acrylate~1~1Free Radical

Note: Reactivity ratios can vary with the polymerization conditions and method of determination.

Polymerization in Different Media and Advanced Techniques

The medium in which polymerization is conducted significantly impacts the reaction kinetics and the properties of the final polymer.

Bulk polymerization of this compound involves the polymerization of the monomer in the absence of a solvent. This method is often used to study the intrinsic kinetics of the polymerization reaction.

Kinetic modeling of the bulk free-radical copolymerization of 2-ethylhexyl acrylate (EHA) with monomers like n-butyl acrylate (BA) and methyl methacrylate (MMA) has been performed at 60°C. researchgate.net Studies have shown that in the BA/EHA system, increasing the amount of EHA leads to a marginal increase in the polymerization rate. mdpi.com This can be explained by comparing the propagation (kp) and termination (kt) rate coefficients of the two monomers. mdpi.com

While detailed kinetic studies of the bulk polymerization of EHA are not as extensive as for other common acrylates, existing research provides valuable insights into its kinetic behavior. researchgate.net The propagation rate coefficient for EHA has been studied in bulk polymerizations, and it has been noted that reliable information for chain transfer to EHA kinetic rate coefficients in bulk polymerization is limited. mdpi.com

Emulsion Polymerization Systems

Emulsion polymerization is a significant method for producing polymers from water-insoluble monomers like this compound (EHMA). A notable advancement in this area is the application of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to create well-defined polymers.

Research into the emulsion ATRP of EHMA has identified effective systems for achieving controlled polymerization and stable latexes. researchgate.net One such system employs ethyl 2-bromoisobutyrate (EBiB) as an initiator with a copper bromide (CuBr) / 4,4′-dinonyl-2,2′-bipyridyl (dNbpy) catalyst complex. researchgate.net The choice of surfactant is critical for latex stability, as common anionic surfactants are often incompatible with ATRP catalysts. researchgate.net Studies have shown that non-ionic surfactants, specifically Tween 80 and Brij 98, provide the best latex stability when the polymerization is conducted at 30 °C. researchgate.net

The mechanism in these systems involves a micellar nucleation stage. researchgate.net Kinetic studies confirm the "living/controlled" nature of the polymerization, demonstrated by a linear relationship between the natural log of the initial monomer concentration over the monomer concentration at time t (ln([M₀]/[M])) and reaction time. researchgate.net This controlled process yields polymers with narrow molecular weight distributions (Mw/Mn between 1.1 and 1.2) and molecular weights that increase linearly with monomer conversion. researchgate.net The resulting average particle diameters are typically around 500–700 nm. researchgate.net

Another approach involves semibatch emulsion copolymerization using a macroinitiator. Stable and controlled latexes of poly(this compound) (PEHMA) have been successfully synthesized using BlocBuilderMA as a macroinitiator, achieving high solids contents (up to 40 wt %) and near-complete conversions. acs.org

Table 1: Research Findings on Emulsion ATRP of this compound (EHMA)
ParameterDetailsReference
InitiatorEthyl 2-bromoisobutyrate (EBiB) researchgate.net
Catalyst SystemCopper bromide (CuBr) / 4,4′-dinonyl-2,2′-bipyridyl (dNbpy) researchgate.net
Effective SurfactantsTween 80, Brij 98 (Non-ionic) researchgate.net
Reaction Temperature30 °C (for optimal latex stability) researchgate.net
Polymer CharacteristicsNarrow molecular weight distribution (Mw/Mn = 1.1–1.2) researchgate.net
Polymerization MechanismMicellar nucleation; "living/controlled" kinetics researchgate.net

Solution Polymerization

In solution polymerization, the monomer and initiator are dissolved in a non-reactive solvent. This method allows for better heat control compared to bulk polymerization and can influence the reaction kinetics and polymer properties.

A key advantage of solution polymerization is the potential mitigation of the autoacceleration phenomenon, or gel effect. In the bulk polymerization of methacrylates, the gel effect can occur at very low conversions. researchgate.net However, studies on monomers like 2-ethoxyethyl methacrylate in a dioxane solution showed that the gel effect was not detected at monomer concentrations at or below 1 mol L⁻¹. researchgate.net The presence of the solvent also affects polymer properties. For the related monomer 2-ethylhexyl acrylate, polymerization in a solvent like toluene was found to minimize chain termination reactions compared to bulk polymerization, resulting in a lower polydispersity index. ias.ac.in Furthermore, research on the solution polymerization of 2-ethylhexyl acrylate suggests that solvent choice may have a discernible effect on the propagation rate coefficient. mdpi.com

Table 2: Kinetic Data for the Solution Polymerization of Hexyl Methacrylate in Dimethylsulfoxide uobaghdad.edu.iq
Kinetic ParameterValue
Reaction Order (with respect to Monomer)1.53
Reaction Order (with respect to Initiator)0.35
Overall Activation Energy (Ea)72.90 kJ/mol

Advanced Poly 2 Ethylhexyl Methacrylate Material Design and Engineering

Structure-Property Relationships in Poly(2-Ethylhexyl Methacrylate) Systems

The macroscopic properties of poly(this compound) are intrinsically linked to its molecular structure. The polymer's key feature is the bulky, branched 2-ethylhexyl side chain attached to the main methacrylate (B99206) backbone. This side chain governs the polymer's flexibility, thermal behavior, and surface properties.

The significant steric hindrance caused by the large aliphatic group limits the close packing of polymer chains, which results in a low glass transition temperature (Tg) of approximately 59.3°C. This characteristic is fundamental to the material's flexibility and its efficacy as a film-forming agent at ambient temperatures. The branched nature of the 2-ethylhexyl group provides a more pronounced plasticizing effect compared to a linear alkyl chain of equivalent weight, further enhancing its pliable nature.

Due to its nonpolar alkyl side chain, PEHMA is highly hydrophobic, affording it excellent resistance to water and contributing to its weatherability in applications such as coatings and adhesives. Thermogravimetric analysis demonstrates that PEHMA maintains good thermal stability up to its degradation onset temperature of around 255°C in a nitrogen atmosphere. Furthermore, its amorphous structure allows it to form films with high optical clarity, characterized by greater than 92% visible light transmittance and less than 1% haze at a thickness of 1.5 microns.

Table 1: Physical and Thermal Properties of Poly(this compound)

PropertyValue
Physical StateSolid (White Granules)
Glass Transition Temperature (Tg)59.3°C
Decomposition Temperature~255°C
Refractive Index1.4390
Density0.8847 g/mL
Inherent Viscosity0.7 – 1.3 dL/g (at 25°C in Toluene)
Visible Light Transmittance>92% (at 1.5 micron thickness)
Average Haze<1% (at 1.5 micron thickness)

Functionalization of Poly(this compound)

The properties of PEHMA can be precisely tailored through functionalization, a process that involves introducing specific chemical groups into the polymer structure. This is most commonly achieved by copolymerizing this compound with monomers that possess the desired functionality.

An advanced strategy to modify the thermomechanical properties of PEHMA involves the introduction of monomers capable of forming strong, reversible, non-covalent bonds. Copolymerizing this compound with 2-ureido-4[1H]-pyrimidone methacrylate (UPyMA), a monomer featuring a quadruple-hydrogen-bonding site, creates a supramolecular polymer network. ias.ac.in

The UPyMA units are self-complementary, forming robust dimeric hydrogen bonds that function as reversible cross-links. Studies on these poly(this compound-co-2-ureido-4[1H]-pyrimidone methacrylate) (PEHMA-co-UPyMA) copolymers have shown a clear dependence of material properties on the UPyMA concentration. ias.ac.in

Thermal Properties : The glass transition temperature (Tg) of the copolymers exhibits a linear increase with a higher mole percentage of UPyMA, as the hydrogen bonds restrict the mobility of the polymer chains. ias.ac.in

Mechanical Behavior : Creep compliance measurements indicate that increasing the UPyMA content from 1 to 10 mol % significantly enhances the material's resistance to deformation under a constant load. ias.ac.in

Rheological Characteristics : In the molten state, the hydrogen bonds create a dynamic network. Melt rheological analysis demonstrates that a higher UPyMA content leads to an increased and extended plateau modulus and a higher complex viscosity, signifying a more resilient melt structure. ias.ac.in

Notably, the quadruple-hydrogen-bonding UPyMA units are remarkably effective. A PEHMA-co-UPyMA copolymer with just 1 mol % UPyMA showed melt rheology behavior comparable to a copolymer with 11 mol % of methacrylic acid (MAA), which forms simpler and weaker hydrogen bonds. ias.ac.in

Table 2: Effect of UPyMA Content on the Glass Transition Temperature (Tg) of PEHMA-co-UPyMA Copolymers

UPyMA Content (mol %)Glass Transition Temperature (Tg) (°C)
0-7
1-5
52
1014

*Note: Tg values are based on representative data from cited research and may vary based on specific molecular weight and experimental conditions.

Blending and Composites of Poly(this compound)

Combining PEHMA with other polymers or inorganic fillers is a common and effective method for developing materials with enhanced or synergistic properties.

The final morphology of films created from latex blends of PEHMA and poly(butyl methacrylate) (PBMA) is critically influenced by the processing conditions, especially the drying mechanism and the presence of surfactants. researchgate.net In research on films composed of 90 wt % PEHMA and 10 wt % PBMA, distinct structural outcomes were observed using confocal fluorescence microscopy for internal imaging and atomic force microscopy for surface analysis. researchgate.netingentaconnect.com

Homogeneous Drying without Surfactant : When a surfactant-free blend is cast from a dilute (5 wt %) dispersion, the film dries uniformly. This results in an even distribution of the PBMA phase within the continuous PEHMA matrix. researchgate.net

Lateral Drying with Surfactant : When a surfactant such as sodium dodecyl sulfate (B86663) (SDS) is present, the film dries non-uniformly via a propagating front. This lateral drying process causes the PBMA particles to segregate and form interconnected, network-like structures within the PEHMA matrix. This phenomenon is linked to differences in surfactant adsorption onto the surfaces of the two types of polymer particles. researchgate.net

Table 3: Influence of Casting Conditions on PEHMA:PBMA (90:10) Blend Film Morphology

ConditionDrying MechanismResulting Morphology
Surfactant-Free (5 wt% dispersion)HomogeneousUniform distribution of PBMA in PEHMA matrix
With Surfactant (SDS)Lateral (propagating front)Network-like structures of PBMA in PEHMA matrix

PEHMA serves as an excellent matrix material for nanocomposites, where the incorporation of nanoscale fillers can introduce new functionalities. For instance, conductive composites for gas sensing applications have been developed by embedding carbon black (CB) into a PEHMA matrix.

These Carbon black/poly(this compound) (CB/PEHMA) composites are prepared through the in situ polymerization of the EHMA monomer in the presence of CB particles, which facilitates good filler dispersion. The resulting composite possesses electrical conductivity. Its principle of operation as a gas sensor relies on the swelling of the PEHMA matrix upon exposure to organic solvent vapors. This swelling alters the distance between conductive carbon black particles, disrupting the conductive network and causing a measurable increase in the material's electrical resistance. The sensitivity and response of these sensors can be optimized by tuning the carbon black concentration and the operating temperature.

Thermoresponsive Poly(this compound) Copolymers

The pronounced hydrophobicity of PEHMA makes it a valuable component in the design of smart, thermoresponsive copolymers. It can act as the core-forming block in self-assembling polymeric micelles in aqueous solutions. In one such advanced system, a block copolymer was synthesized featuring a hydrophobic PEHMA block and a hydrophilic, thermoresponsive corona block.

The PEHMA segment was specifically selected to form the stable core of the micelles due to its low critical micelle concentration and the superior colloidal stability it imparts, compared to other hydrophobic polymers like poly(lauryl methacrylate). The outer shell, or corona, was formed from thermoresponsive monomers such as di(ethylene glycol)methyl ether methacrylate (DiEGMA). This corona is soluble at low temperatures but undergoes a phase transition to become insoluble above a lower critical solution temperature (LCST). This behavior allows for temperature-triggered control over the micelle's properties, enabling the controlled release of therapeutic agents encapsulated within the hydrophobic PEHMA core.

Analytical Characterization Techniques for 2 Ethylhexyl Methacrylate and Its Polymers

Spectroscopic Analysis of 2-Ethylhexyl Methacrylate (B99206) and Poly(2-Ethylhexyl Methacrylate)

Spectroscopic methods are indispensable for elucidating the chemical structure of 2-EHMA and confirming the successful polymerization to P2EHMA. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in the molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its polymer. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon atoms within the monomer and the repeating units of the polymer.

In the ¹H NMR spectrum of the 2-EHMA monomer, distinct signals corresponding to the different types of protons are observed. The vinyl protons of the methacrylate group typically appear as two separate signals at approximately 6.0-5.5 ppm and 5.5-5.0 ppm. The methyl protons attached to the double bond resonate around 1.9 ppm. The protons of the 2-ethylhexyl group exhibit a series of multiplets in the upfield region, including the methylene (B1212753) protons adjacent to the oxygen atom of the ester group.

Upon polymerization, the characteristic signals of the vinyl protons disappear, which is a clear indication of the conversion of the monomer to the polymer. The ¹H NMR spectrum of P2EHMA shows broader signals corresponding to the polymer backbone and the side chains. The methine and methylene protons of the polymer backbone appear in the region of 2.5-1.5 ppm. The signals for the protons of the 2-ethylhexyl side chain remain, although they may be broadened compared to the monomer.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. In the monomer, the carbonyl carbon of the ester group is typically found around 167 ppm, while the carbons of the vinyl group appear between 125 and 136 ppm. The carbons of the 2-ethylhexyl group are observed at various chemical shifts in the upfield region. In the polymer, the signals for the vinyl carbons are absent, and the carbonyl carbon signal is still present. The chemical shifts of the carbons in the polymer backbone and side chains can provide information about the tacticity of the polymer, which describes the stereochemistry of the repeating units.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound and Poly(2-Ethylhexyl Acrylate)

Assignment This compound (Monomer) Poly(2-Ethylhexyl Acrylate) (Polymer) *
¹H NMR
Vinyl Protons (=CH₂)~5.5-6.1N/A
α-Methyl Protons (-C(CH₃)=)~1.95N/A
O-CH₂ Protons~3.9-4.1~3.93
Polymer Backbone Protons (-CH-CH₂-)N/A~1.6-2.3
Side Chain Protons (-CH-, -CH₂-, -CH₃)~0.8-1.7~0.8-1.7
¹³C NMR
Carbonyl Carbon (C=O)~167~175
Vinyl Carbons (=C(CH₃)-, =CH₂)~125, ~136N/A
α-Methyl Carbon (-C(CH₃)=)~18N/A
O-CH₂ Carbon~67~66
Polymer Backbone Carbons (-C(CH₃)-, -CH₂-)N/A~45-55, ~35-45
Side Chain Carbons (-CH-, -CH₂-, -CH₃)~11-40~11-40

*Note: Data for Poly(2-Ethylhexyl Acrylate) is provided as a close structural analog to Poly(this compound). ias.ac.in

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups in 2-EHMA and P2EHMA. The FTIR spectrum of the 2-EHMA monomer is characterized by several key absorption bands. A strong band around 1720-1715 cm⁻¹ is attributed to the C=O stretching vibration of the ester group. The presence of the vinyl group is confirmed by the C=C stretching vibration at approximately 1636 cm⁻¹. acs.org The C-H stretching vibrations of the vinyl group are also observed at around 3100-3000 cm⁻¹. The C-O stretching vibrations of the ester group typically appear in the region of 1300-1100 cm⁻¹. acs.org

During polymerization, the most significant change in the FTIR spectrum is the disappearance or significant reduction of the peaks associated with the vinyl group, particularly the C=C stretching vibration at around 1636 cm⁻¹. acs.org The strong carbonyl peak of the ester group remains in the spectrum of P2EHMA, confirming the integrity of the side chain. The C-H stretching and bending vibrations of the alkyl groups in the 2-ethylhexyl side chain are also prominent in the spectrum of the polymer.

Table 2: Characteristic FTIR Absorption Bands for this compound and Poly(methacrylates)

Vibrational Mode This compound (Monomer) (cm⁻¹) Poly(methacrylates) (Polymer) (cm⁻¹)
C=O Stretch (Ester)~1715-1720~1730
C=C Stretch (Vinyl)~1636Disappears/Greatly Reduced
C-O Stretch (Ester)~1160, ~1300-1320~1150-1250
=C-H Bending~815Disappears/Greatly Reduced
C-H Stretch (Alkyl)~2850-3000~2850-3000

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight characteristics of P2EHMA. This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

A GPC system is calibrated with a series of well-characterized polymer standards of known molecular weight, typically polystyrene. From the calibration curve, the molecular weight distribution of the P2EHMA sample can be determined. The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). Mn is the total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. Mw is an average that is more sensitive to the presence of high molecular weight chains.

The PDI provides a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer, where all the polymer chains have the same length. For polymers synthesized by free-radical polymerization, the PDI is typically greater than 1.5. A commercial sample of P2EHMA has been reported with an average Mw of approximately 100,000. acs.org

Table 3: Example GPC Data for Poly(2-Ethylhexyl Acrylate) Synthesized by Different Methods

Polymerization Method Mn ( g/mol ) Mw ( g/mol ) Polydispersity Index (PDI)
Free Radical Polymerization (FRP) in Toluene (B28343)36,70078,9002.15
Atom Transfer Radical Polymerization (ATRP) in Bulk21,30026,2001.23

*Note: Data for Poly(2-Ethylhexyl Acrylate) is presented to illustrate typical GPC results for a structurally similar polymer. ias.ac.in

Thermal Analysis of Poly(this compound)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. For P2EHMA, these methods are crucial for determining its thermal transitions and stability.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. iaea.org DSC is widely used to determine the glass transition temperature (Tg) of amorphous polymers like P2EHMA. iaea.org

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. The Tg is a critical parameter as it defines the temperature range in which the polymer has useful mechanical properties. Below the Tg, the polymer is glassy and rigid, while above the Tg, it becomes soft and flexible.

In a DSC thermogram, the glass transition appears as a step-like change in the heat flow signal. A thermal characterization report for a sample of P2EHMA showed a glass transition temperature of approximately 60.0 °C during the first heating cycle and 59.3 °C during the second heating cycle. spiedigitallibrary.org The first heating cycle can also reveal information about the thermal history of the sample, such as the presence of any residual stresses or orientation. The second heating cycle is often used to determine the inherent Tg of the material after erasing the previous thermal history. In the same study, a subtle endothermic transition was also noted near 10.8 °C in the first heating cycle. spiedigitallibrary.org

Table 4: DSC Results for Poly(this compound)

Heating Cycle Transition 1 (°C) Glass Transition Temperature (Tg) (°C)
1st Heat10.860.0
2nd HeatNot Detected59.3

*Data obtained from a thermal characterization report of a P2EHMA sample. spiedigitallibrary.org

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of polymeric materials like Poly(this compound) (PEHMA). This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

In a typical TGA analysis of PEHMA conducted in a nitrogen environment, the polymer demonstrates a single-step degradation process. polychemistry.com The onset of thermal degradation for PEHMA has been observed to be approximately 255°C. polychemistry.comresearchgate.net The analysis involves heating a small sample, typically around 15 mg, from ambient temperature to a high temperature, such as 900°C, at a constant heating rate, for instance, 10°C per minute. polychemistry.com By the end of the analysis at high temperatures (e.g., 895°C), the degradation is virtually complete, with minimal residual mass, indicating that the polymer breaks down into volatile products. polychemistry.com

Studies using pyrolysis-gas chromatography have shown that the primary thermal degradation products of poly(alkyl methacrylates), including PEHMA, are the corresponding monomers. acs.org This indicates that the degradation mechanism predominantly involves depolymerization, where the polymer chain scissions lead to the release of this compound monomer units. acs.org This process is of interest for materials recycling as it allows for the potential recovery of the monomer from the polymer waste. acs.org Other minor by-products that can form during the thermal degradation of poly(alkyl methacrylates) include carbon dioxide, carbon monoxide, methane, ethane, methanol (B129727), ethanol, and 1-propanol. acs.org

The thermal stability of copolymers containing this compound is also influenced by the comonomers present. For instance, the degradation of copolymers of various alkyl methacrylates, including 2-EHMA, occurs between 250°C and 400°C, with the main products being the constituent monomers. acs.org

Below is a table summarizing typical TGA results for a PEHMA sample.

Table 1: Summary of TGA Results for PEHMA

Parameter Value Reference Conditions
Degradation Onset Temperature 254.86°C Heated from 30°C to 900°C at 10°C/min in N₂

This interactive table is based on data reported for a specific batch of PEHMA analyzed by Polymer Solutions Incorporated. polychemistry.com

Rheological Characterization of Poly(this compound)

The rheological characterization of polymers provides insight into their flow and deformation behavior, which is critical for processing and application. For Poly(this compound) (PEHMA), this characterization often involves studying its properties in solution, as it is frequently supplied as a solution for applications like coatings and adhesives. scipoly.com

Key rheological parameters for PEHMA solutions include inherent viscosity. PEHMA is typically offered with an inherent viscosity range of 0.7 – 1.3 dL/g when measured at 25°C in toluene. polychemistry.com This property is directly related to the polymer's molecular weight. For example, a PEHMA sample with an average molecular weight (Mw) of approximately 100,000 by GPC is sold as a solution in toluene. sigmaaldrich.com The density of such a solution is around 0.908 g/mL at 25°C. sigmaaldrich.com

The study of dilute solutions of similar polymers, such as poly(n-hexyl methacrylate), in various solvents using viscometry helps in understanding the polymer-solvent interactions and the unperturbed dimensions of the polymer chains. researchgate.net These studies establish Mark-Houwink relations, which connect intrinsic viscosity to molecular weight, providing valuable information on the polymer's conformation in solution. researchgate.net Although specific melt rheology data for PEHMA is not extensively detailed in publicly available literature, the general principles of polymer rheology apply. dynisco.com Factors such as molecular weight, molecular weight distribution, and chain branching significantly influence the melt flow rate and viscosity of thermoplastic materials like PEHMA. dynisco.com

Table 2: Physical Properties of a PEHMA Solution

Property Value Notes
Form Liquid Solution In Toluene
Average Mw by GPC ~100,000 -
Inherent Viscosity 0.7 – 1.3 dL/g @ 25°C in Toluene
Density 0.908 g/mL @ 25°C

This interactive table compiles data from various sources for a typical PEHMA product. polychemistry.comsigmaaldrich.com

Microscopy Techniques for Polymer Morphology

Microscopy techniques are indispensable for visualizing the surface and internal structure (morphology) of polymers at the micro- and nanoscale. For Poly(this compound) and its blends, Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are particularly powerful tools. acs.orgacs.org

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a sample's surface with very high resolution. youtube.com It is exceptionally well-suited for characterizing polymer materials because it relies on a mechanical interaction between a sharp probe and the sample surface, which can reveal differences in material properties like adhesion and stiffness. youtube.comresearchgate.net

In a study of latex blend films made from PEHMA and poly(butyl methacrylate) (PBMA), AFM was used to image the surface morphology. acs.org The researchers found that the distribution of the two polymer phases was heavily dependent on the drying mechanism. For instance, in a surfactant-free dispersion, a uniform distribution of the PBMA phase within the PEHMA matrix was observed. acs.org However, in the presence of a surfactant, which led to a different drying process, network-like structures of PBMA particles were formed within the PEHMA matrix. acs.org This demonstrates AFM's ability to visualize the phase separation and particle arrangement in polymer blends.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample. It provides information about the surface topography and composition. libretexts.orgazom.com SEM is used to study the structure and morphology of various polymer systems, including those containing PEHMA. For example, SEM has been employed to study the morphology of functional mesoporous films created from copolymers that include PEHMA. acs.org In studies of related acrylate (B77674) copolymers, SEM is used to characterize the size and shape of latex particles and to observe the surface roughness and porosity of copolymer films. researchgate.netresearchgate.net Sample preparation for polymer SEM often involves sputter-coating the surface with a thin layer of conductive metal to prevent charge buildup and enhance image contrast. libretexts.org

Together, these microscopy techniques provide a comprehensive understanding of the morphology of PEHMA and its related materials, linking the material's structure at the nanoscale to its macroscopic properties and performance in various applications.

Environmental Impact and Toxicological Considerations of 2 Ethylhexyl Methacrylate

Environmental Fate and Degradation of 2-Ethylhexyl Methacrylate (B99206)

2-Ethylhexyl methacrylate (2-EHMA) is not expected to persist in the environment due to its degradation characteristics. mpausa.org Its mobility between environmental compartments is governed by its physicochemical properties. With a low water solubility of approximately 1.6 mg/L at 25°C and a high octanol-water partition coefficient (log Kow) of 4.95, 2-EHMA has a tendency to partition from water to soil and sediment. env.go.jp If released into water, it is expected to adsorb moderately to suspended solids and sediment. ashland.com

Volatilization from moist soil surfaces is anticipated to be a significant fate process. ashland.com In the atmosphere, it is expected to exist primarily in the vapor phase. mst.dk The hydrolysis half-life for 2-EHMA has been reported as 59 days at pH 9 and 25°C, indicating that hydrolysis is not a rapid degradation process under environmentally relevant conditions. env.go.jp Due to its low water solubility, it is not likely to be mobile in soil, and spillage is unlikely to penetrate the soil. thermofisher.com

PropertyValueSource
Water Solubility1.6 mg/L (25°C) env.go.jp
log Kow (Octanol-Water Partition Coefficient)4.95 (20°C) env.go.jp
Vapor Pressure10.1 Pa (25°C) env.go.jp
Hydrolysis Half-life59 days (pH 9, 25°C) env.go.jp

This compound is considered to be readily biodegradable. basf.comsqspcdn.com Studies have shown that it biodegrades rapidly in environments such as sewage treatment plants. arkema.com The aerobic degradation is characterized by a Biochemical Oxygen Demand (BOD) degradation rate of 88%, which indicates good biodegradability. env.go.jp This rapid biological degradation is a primary pathway for its removal from the environment, preventing long-term persistence. mpausa.org Laboratory tests have demonstrated ready biodegradation with complete mineralization. mpausa.org

In the atmosphere, this compound is degraded through reactions with photochemically produced radicals. mpausa.org The primary process is its reaction with hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is approximately 4.4 hours. mpausa.org Another pathway for atmospheric degradation is the reaction with ozone, which has a calculated atmospheric half-life of about one day. mpausa.org These rapid photochemical degradation processes indicate that 2-EHMA will not persist in the air. mpausa.orgashland.com

Degradation PathwayReactantAtmospheric Half-lifeSource
Photochemical OxidationHydroxyl Radicals (•OH)~4.4 hours mpausa.org
OzonolysisOzone (O₃)~1 day mpausa.org

Ecotoxicity of this compound

This compound exhibits toxicity to aquatic organisms, with effects observed across different trophic levels. mpausa.org Acute toxicity data indicates that it can be harmful to fish, aquatic invertebrates, and algae. env.go.jpbasf.com Chronic toxicity studies have established no-observed-effect concentrations (NOEC) for crustaceans and algae. env.go.jp Based on a comprehensive assessment, it is classified as harmful to aquatic life with long-lasting effects. thermofisher.combasf.com

Acute Aquatic Toxicity of this compound

Trophic LevelSpeciesEndpointConcentration (µg/L)Source
FishOryzias latipes (Medaka)96-h LC502,780 env.go.jp
InvertebrateDaphnia magna48-h EC504,560 env.go.jp
AlgaeRaphidocelis subcapitata72-h EC504,830 env.go.jp

Chronic Aquatic Toxicity of this compound

Trophic LevelSpeciesEndpointConcentration (µg/L)Source
InvertebrateDaphnia magna21-d NOEC105 env.go.jp
AlgaeRaphidocelis subcapitata72-h NOEC810 env.go.jp

The potential for this compound to bioaccumulate in aquatic organisms is considered to be moderate to low. ashland.comsqspcdn.com This assessment is based on its high octanol-water partition coefficient (log Kow) of 4.95, which suggests a potential for partitioning into fatty tissues. env.go.jp However, the substance's rapid biodegradation is expected to limit its actual bioaccumulation in the food chain. mpausa.orgarkema.com Therefore, despite the indicative log Kow value, 2-EHMA is unlikely to persist and accumulate significantly in organisms. sqspcdn.com

Toxicological Studies on this compound

The toxicological profile of this compound (2-EHMA) has been evaluated through various studies to understand its effects on biological systems. These investigations are crucial for assessing the potential risks associated with its production, use, and disposal. The following sections detail the findings from studies on its absorption, metabolism, cellular toxicity, genotoxicity, sensitization potential, and reproductive and developmental effects.

While specific quantitative toxicokinetic data for this compound is not extensively detailed in publicly available literature, the general behavior of methacrylate esters provides a framework for understanding its absorption, distribution, and elimination. Studies on analogous methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), indicate rapid absorption from the gastrointestinal tract following oral administration. For instance, radiolabeled HEMA was observed to be quickly taken up from the stomach and intestines in mice and became widely distributed throughout the body nih.gov.

Upon absorption, methacrylates are expected to be distributed to various tissues. The lipophilic nature of 2-EHMA suggests it may distribute into fatty tissues. The elimination of methacrylates and their metabolites primarily occurs through urine and feces. A significant portion of the metabolized compound can also be excreted as carbon dioxide in expired air, as demonstrated in studies with HEMA, where most of the radiolabeled carbon was excreted as 14CO2 within 24 hours nih.gov.

Table 1: General Toxicokinetic Properties of Short-Chain Methacrylates (Analogous Compounds)

Property Observation Relevant Analogue
Absorption Rapidly absorbed after oral administration. 2-Hydroxyethyl methacrylate (HEMA)
Distribution Wide distribution throughout the body. 2-Hydroxyethyl methacrylate (HEMA)

| Elimination | Primarily via urine, feces, and as CO2 in expired air. | 2-Hydroxyethyl methacrylate (HEMA) |

The metabolism of this compound, like other short-chain alkyl methacrylates, is primarily characterized by two main pathways: ester hydrolysis and conjugation.

Ester Hydrolysis: The initial and most significant metabolic step is the hydrolysis of the ester bond, catalyzed by non-specific carboxylesterases present in various tissues, including the liver mpausa.orgnih.gov. This reaction breaks down 2-EHMA into its constituent molecules: methacrylic acid and 2-ethylhexanol.

Subsequent Metabolism and Conjugation: Following hydrolysis, methacrylic acid can enter endogenous metabolic pathways. It can be converted to an acetyl-coenzyme A derivative, which then enters the normal lipid metabolism. The detoxification of methacrylates and their metabolites can also occur through conjugation with glutathione, a process that can be spontaneous or catalyzed by glutathione-S-transferases nih.gov. This conjugation increases the water solubility of the compounds, facilitating their excretion.

Table 2: Primary Metabolic Pathways for this compound

Pathway Description Key Enzymes/Compounds Resulting Metabolites
Ester Hydrolysis Cleavage of the ester linkage. Carboxylesterases Methacrylic acid and 2-Ethylhexanol

| Conjugation | Detoxification reaction to increase water solubility. | Glutathione, Glutathione-S-transferases | Glutathione conjugates |

Direct studies on the cellular toxicity mechanisms of this compound are limited, but research on other methacrylates, particularly 2-hydroxyethyl methacrylate (HEMA), provides significant insights into the potential pathways of cellular damage. The cytotoxicity of methacrylates is often attributed to the residual monomers that may be released from polymerized materials.

A primary mechanism of methacrylate-induced cellular toxicity is the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA. This oxidative stress is often linked to the depletion of intracellular glutathione, a key antioxidant.

Studies on HEMA have demonstrated that it can induce apoptosis (programmed cell death) in a concentration-dependent manner. This process involves the activation of the mitochondrial-dependent intrinsic caspase pathway. Key events include mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. The overgeneration of ROS is a major factor in initiating this apoptotic cascade in macrophages.

Table 3: Key Mechanisms of Cellular Toxicity Based on Analogous Methacrylate Studies

Mechanism Description Cellular Effects
Reactive Oxygen Species (ROS) Generation Increased production of ROS leading to oxidative stress. DNA damage, lipid peroxidation, protein damage.
Glutathione Depletion Reduction of the primary intracellular antioxidant. Increased susceptibility to oxidative damage.
Mitochondrial Dysfunction Disruption of mitochondrial function and integrity. Release of pro-apoptotic factors (e.g., cytochrome c).
Caspase Activation Activation of the caspase cascade (e.g., caspase-9, caspase-3). Execution of the apoptotic program.

| Apoptosis | Programmed cell death. | Cell elimination. |

This compound has been evaluated for its potential to cause genetic damage through a variety of in vitro and in vivo assays. As a class, lower alkyl methacrylates are generally considered not to be genotoxic or mutagenic in vivo.

In vitro studies have shown that at high, cytotoxic concentrations, some methacrylates can cause chromosomal aberrations in mammalian cells. However, they are consistently negative in bacterial gene mutation assays (e.g., the Ames test). For 2-EHMA specifically, the available data from a battery of tests, including the Ames Salmonella assay, mouse lymphoma assay, and chromosome aberration assays, have shown negative results mpausa.org.

Table 4: Summary of Genotoxicity and Mutagenicity Data for this compound

Assay Type Test System Result
Gene Mutation Ames Salmonella Assay Negative
Gene Mutation Mouse Lymphoma Assay Negative
Chromosomal Aberration Chinese Hamster Ovary (CHO) Cells Negative
Chromosomal Aberration Chinese Hamster Lung (CHL) Cells Negative
In vivo Genotoxicity Mouse Micronucleus Assay Negative

| In vivo Genotoxicity | Dominant Lethal Assay (Mouse) | Negative |

The potential of this compound to cause skin sensitization has been investigated in both animal studies and through human exposure data. Based on these assessments, 2-EHMA is considered to be a weak skin sensitizer.

In animal studies, such as those using the guinea pig maximization test, 2-EHMA has shown a potential to induce skin sensitization. It is important to note that short-chain alkyl methacrylates have been reported to cross-react with other methacrylate esters, but not typically with acrylate (B77674) esters. Despite being regarded by dermatologists as potential skin sensitizers, very few cases of confirmed contact allergy to esters like 2-EHMA have been reported in the literature, suggesting a low contact sensitizing potential.

The reproductive and developmental toxicity of this compound has been assessed as part of a broader evaluation of short-chain alkyl methacrylates. Based on the available data, 2-EHMA is not considered to be a reproductive or developmental toxicant.

An OECD combined repeat dose and reproductive/developmental toxicity screening test (OECD 421) was conducted on 2-EHMA in rats oecd.orgoecd.orgoecd.orgoecd.orglabcorp.com. In this study, while some effects like increased kidney and liver weights were observed in male rats at high doses, there was no selective effect on reproduction or fetal development. Reproductive effects observed in this screening study were not confirmed in more extensive two-generation studies on the representative compound, methyl methacrylate (MMA). As the chain length of methacrylate esters increases, maternal and fetal toxicity may increase, but this is not indicative of a selective effect on reproduction or development nih.gov.

| OECD 421 Screening Test | Rat | Increased relative kidney and liver weights in males at high doses. No selective effects on reproductive performance or fetal development. | Not classified as a reproductive or developmental toxicant. |

Inhalation Toxicity Studies

Comprehensive inhalation toxicity data for this compound is limited. A health risk assessment conducted in Japan determined that a "non-toxic level" for inhalation exposure could not be definitively identified from available studies. env.go.jp However, a tentative "non-toxic level" for inhalation of 10 mg/m³ was derived by converting the "non-toxic level" established from oral exposure studies, based on the assumption that 100% of the inhaled substance is absorbed. env.go.jp

Interactive Data Table: Inhalation Toxicity of this compound

Parameter Value Species Source / Remarks
Identified "Non-Toxic Level" Not Identified - A definitive level could not be determined from direct inhalation studies. env.go.jp
Tentative "Non-Toxic Level" 10 mg/m³ - Derived from oral exposure data, assuming 100% absorption. env.go.jp

Occupational Exposure and Health Risk Assessment

Occupational exposure to this compound is most likely to occur via inhalation of vapors and dermal contact in industrial settings where it is manufactured or used. arkema.commst.dk Primary applications include its use as a monomer in the production of polymers and copolymers for adhesives, paints, and coatings. europa.eu

The manufacturing and primary use of this compound predominantly occur within closed systems, which significantly minimizes the potential for worker exposure. arkema.comnih.gov However, exposure can still occur during specific tasks such as equipment cleaning, maintenance, material transfer, sampling, and analysis. arkema.com

Currently, no official Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), have been established for this compound.

Health risk assessments indicate that due to its use in closed systems and its low vapor pressure, inhalation exposure is generally expected to be low. nih.gov A risk assessment by the European Union for the related compound 2-ethylhexyl acrylate identified several scenarios for occupational exposure, including production, formulation, and use in the building trade, with varying levels of potential inhalation and dermal contact. europa.eu While specific quantitative exposure data for the methacrylate is scarce, risk management measures are standard in manufacturing facilities to limit worker exposure. arkema.com These measures include procedural controls and the use of personal protective equipment (PPE), particularly gloves to prevent dermal contact, as the substance is a known skin sensitizer. arkema.combasf.com

Interactive Data Table: Occupational Exposure Scenarios for this compound

Scenario Potential Exposure Route Exposed Activities Risk Mitigation Measures
Manufacturing and Polymerization Inhalation, Dermal Filling, sampling, cleaning, maintenance, repair Primarily closed systems, personal protective equipment (PPE). arkema.comnih.gov
Formulation of Preparations Inhalation, Dermal Mixing and handling of the monomer Local exhaust ventilation, PPE.
Use in Formulated Products (e.g., coatings, adhesives) Inhalation, Dermal Application processes Use of gloves to prevent dermal contact, adequate ventilation. arkema.com

Computational Chemistry and Modeling in 2 Ethylhexyl Methacrylate Research

Quantum Chemical Simulations for Reaction Kinetics

Quantum chemical (QC) simulations, which apply the principles of quantum mechanics to chemical systems, are a powerful method for investigating the kinetics of free radical polymerization. fiveable.memdpi.com These simulations can elucidate the intricate details of reaction pathways and energy barriers, providing a fundamental understanding of the polymerization process. fiveable.mersc.org

The propagation rate coefficient (k_p) is a critical parameter in free radical polymerization, dictating the speed at which monomer units are added to the growing polymer chain. Quantum chemical calculations can be employed to determine the energy barriers associated with the propagation step, which in turn allows for the calculation of k_p. fiveable.me While direct QC studies specifically for 2-Ethylhexyl methacrylate (B99206) are not abundant in the literature, the methodologies applied to similar monomers like acrylates and other methacrylates provide a clear framework. mdpi.com For instance, pulsed-laser polymerization (PLP) is an effective experimental method for determining k_p for acrylate (B77674) monomers, and computational models can complement and refine these experimental findings. acs.org

Chain transfer reactions are also crucial as they affect the molecular weight of the resulting polymer. Quantum chemistry can model the abstraction of a hydrogen atom from a chain transfer agent or the monomer itself, providing insights into the chain transfer rate coefficients. In the case of similar monomers like 2-ethylhexyl acrylate (EHA), studies have shown that branching can occur due to hydrogen abstraction at the backbone C-H bonds. acs.org While there is a lack of specific data for the chain transfer to monomer coefficient for 2-EHA, experimental data on its molar mass have been successfully represented using the chain transfer to monomer coefficient of n-butyl acrylate. researchgate.net

Below is a table illustrating typical kinetic rate coefficients that can be determined or estimated using quantum chemical simulations and experimental validation for related acrylate polymerizations.

Kinetic Parameter Description Significance in Polymerization
Propagation Rate Coefficient (k_p)Rate of monomer addition to the growing polymer chain.Determines the rate of polymerization and the final molecular weight.
Chain Transfer to Monomer (k_tr,M)Rate of transfer of the radical to a monomer molecule.Influences the molecular weight of the polymer.
Chain Transfer to Polymer (k_tr,P)Rate of transfer of the radical to a polymer chain.Leads to branching in the polymer structure.

Secondary reactions, such as backbiting and β-scission, can significantly impact the architecture of the final polymer. Backbiting, an intramolecular chain transfer reaction, leads to the formation of short-chain branches. mdpi.com β-scission, on the other hand, involves the cleavage of a carbon-carbon bond in the polymer backbone, which can lead to a decrease in molecular weight.

Quantum chemical simulations can model the transition states and energy barriers associated with these secondary reactions. For example, in the polymerization of n-butyl acrylate, a similar monomer, secondary reactions have a marked effect on the polymerization rate and polymer structure under high-temperature conditions. acs.org A mechanistic model including these additional reactions can provide a good representation of the experimental results. acs.org Studies on 2-ethylhexyl acrylate have also shown that extensive backbiting can lead to a lower effective propagation rate constant because the resulting tertiary radicals are less reactive than the secondary radicals produced by propagation. researchgate.net

Molecular Dynamics Simulations for Polymer Properties

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of poly(2-Ethylhexyl methacrylate), MD simulations can be used to predict a wide range of properties of the bulk polymer and its behavior in different environments. nih.gov All-atom force fields can be used to accurately model the interactions between the atoms of the polymer chains. nih.gov

MD simulations have been successfully used to investigate the surface and thin-film properties of poly(alkyl methacrylate)s (PAMAs). nih.gov These simulations can predict bulk densities and surface tensions that are in good agreement with experimental data. nih.gov For PAMAs, it has been shown that the backbone segments tend to orient parallel to the surface, while the ester side chains segregate to the surface and orient perpendicularly. nih.gov Such insights are crucial for applications where surface properties are important, such as in coatings and adhesives.

The table below summarizes some of the key properties of poly(this compound) that can be investigated using molecular dynamics simulations.

Property Description Relevance
Glass Transition Temperature (T_g)The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.A fundamental property that determines the application range of the polymer.
DensityThe mass per unit volume of the polymer.Important for material processing and design.
Surface TensionThe energy required to increase the surface area of the polymer.Crucial for understanding wetting and adhesion properties.
Mechanical PropertiesStress-strain behavior, modulus, and toughness.Determines the durability and performance of the material under load.

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling for Poly(this compound)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govresearchgate.netnih.govplos.org For poly(this compound), QSPR models can be developed to predict various properties based on the molecular descriptors of the monomer and the polymer chain. conicet.gov.ar

The development of a QSPR model typically involves the following steps:

Data Collection: Gathering experimental data for a range of polymers with known structures and properties.

Descriptor Calculation: Calculating a large number of molecular descriptors that encode information about the chemical structure.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest. conicet.gov.ar

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. nih.govnih.govplos.org

While specific QSPR models for poly(this compound) are not extensively reported, the methodology has been successfully applied to a wide range of polymers to predict properties such as glass transition temperature, density, and mechanical strength. conicet.gov.ar

Reactor Modeling and Process Optimization of this compound Polymerization

Reactor modeling and process optimization are crucial for the efficient and safe industrial production of poly(this compound). Mathematical models of the polymerization reactor can be developed to simulate the behavior of the reaction system under different operating conditions. ntnu.no These models typically incorporate information about the reaction kinetics, heat and mass transfer, and fluid dynamics within the reactor. ntnu.no

A major objective of polymerization reactor modeling is to understand how various factors influence the quality of the final polymer product. ntnu.no These factors include the reaction mechanism, transport phenomena, mixing, reactor type, and operating conditions. ntnu.no For the related process of 2-ethylhexyl acrylate production, studies have been conducted to develop and control solid-based catalytic processes, including conventional reaction-separation-recycle systems and reactive-distillation based processes. researchgate.net

The insights gained from reactor modeling can be used to optimize the polymerization process to achieve desired outcomes, such as:

Maximizing monomer conversion

Controlling the molecular weight and molecular weight distribution of the polymer

Minimizing the formation of byproducts

Ensuring safe reactor operation

The table below outlines the key aspects of reactor modeling and process optimization for this compound polymerization.

Aspect Description Goals
Kinetic Modeling Mathematical representation of the polymerization reactions.Accurately predict reaction rates and polymer properties.
Reactor Design Selection and sizing of the polymerization reactor.Ensure efficient mixing, heat removal, and residence time distribution.
Process Control Implementation of control strategies to maintain optimal operating conditions.Maintain consistent product quality and ensure safe operation.
Optimization Finding the best set of operating conditions to achieve specific objectives.Maximize productivity, minimize costs, and meet product specifications.

Advanced Applications and Future Research Directions of Poly 2 Ethylhexyl Methacrylate

Poly(2-Ethylhexyl Methacrylate) in Coating Technologies

Poly(this compound) is a key component in the formulation of high-performance coatings, where it contributes to flexibility, adhesion, and resistance to weathering. Its hydrophobic nature enhances water and chemical resistance, making it suitable for both interior and exterior applications, including automotive and marine paints. researchgate.netpolychemistry.comchinafuran.com

The homopolymer of 2-ethylhexyl acrylate (B77674) (a closely related monomer) is noted for its excellent film-forming properties and very low glass transition temperature (Tg = -65 °C). researchgate.netias.ac.in Copolymers containing 2-ethylhexyl acrylate are used in basecoats and topcoats to improve toughness and resistance to light and weather. chinafuran.comgantrade.com Research into solvent-free, photopolymerizable paper coatings has utilized copolymers of 2-ethylhexyl acrylate and isobornyl methacrylate (B99206). These coatings, with 100% solids content, demonstrate the potential for environmentally friendly coating solutions. researchgate.net

Initiated chemical vapor deposition (iCVD) has been employed to create smooth, uniform, and optically transparent PEHA nanocoatings. These films can act as anti-reflection coatings due to a suitable refractive index of 1.45, improving the optical transmittance of glass substrates. researchgate.net

Table 1: Properties of Poly(this compound) Relevant to Coating Applications

PropertyValue/DescriptionImpact on Coatings
Adhesion ExcellentPromotes strong bonding to various substrates. polychemistry.com
Chemical Resistance HighProtects against degradation from chemical exposure. polychemistry.com
Flexibility HighPrevents cracking and peeling of the coating. polychemistry.com
Hydrophobicity HighEnhances water resistance and durability. polychemistry.com
Weatherability GoodProvides resistance to degradation from UV light and environmental factors. polychemistry.com
Optical Transmittance >92% (at 1.5 micron thickness)Allows for the creation of clear, non-hazy films. polychemistry.com

Poly(this compound) in Adhesive and Sealant Formulations

In the realm of adhesives and sealants, PEHMA is particularly valued for its application in pressure-sensitive adhesives (PSAs). The long, branched alkyl side chain of the 2-ethylhexyl group imparts a low glass transition temperature, which is crucial for the tackiness of PSAs. gantrade.com Acrylic PSAs are known for their optical clarity, resistance to oxidation and UV degradation, and low toxicity. gantrade.com

The molecular weight of PEHMA plays a critical role in the performance of PSAs. Lower molecular weight polymers tend to exhibit high tack, while higher molecular weights can improve peel strength up to a certain point before performance deteriorates. The entanglement of the C8 side chain is thought to contribute to increased shear strength. gantrade.com

Research has demonstrated that in acrylic emulsion PSAs, increasing the content of 2-ethylhexyl acrylate can lead to higher peel and shear strength. gantrade.com Copolymers of 2-ethylhexyl acrylate with monomers like butyl acrylate and acrylic acid are common in PSA formulations. acs.org Furthermore, UV-curable PSAs based on 2-ethylhexyl acrylate have been developed for applications such as stretchable displays, where they provide both adhesion and flexibility. fda.gov

Table 2: Effect of Molecular Weight on Poly(2-ethylhexyl acrylate) PSA Properties

Molecular Weight (Da)TackPeel StrengthLap Shear StrengthFailure Mode
Low HighLowLowAdhesive
Medium DecreasingMaximumIncreasingCohesive/Adhesive
High LowDecreasingHighCohesive

Note: This table represents general trends observed in research. dergipark.org.tr

Poly(this compound) in Textile Treating Agents and Lubricating Oil Additives

Copolymers of 2-ethylhexyl acrylate are utilized in textile and paper finishes, contributing to flexibility and water resistance. chinafuran.comresearchgate.netgantrade.com In one study, a series of poly(2-ethylhexyl acrylate-co-acrylic acid)s were synthesized for warp sizing. The results indicated that the adhesion and film properties of the copolymer were highly dependent on the monomer ratio, with a 50% mole content of 2-ethylhexyl acrylate providing optimal performance in terms of tensile strength and work-to-break of impregnated roving. nist.gov Hot-melt adhesives based on block copolymers of poly(methyl methacrylate) and poly(2-ethylhexyl acrylate) have been shown to be effective for bonding nylon fabrics, maintaining their shear and peel strength even after numerous wash cycles. researchgate.net

In the lubricants industry, polymethacrylates are widely used as viscosity index improvers (VIIs) and pour point depressants (PPDs). gantrade.com These additives are crucial for formulating multigrade oils that perform effectively over a wide temperature range. google.com Copolymers containing this compound can be used to enhance the viscosity index of lubricating oils. For instance, a polymer prepared from C12-15 methacrylate, this compound, and methyl methacrylate has been shown to be an effective VI improver. The long alkyl chains of PEHMA contribute to the polymer's solubility in base oils and its ability to modify viscosity at different temperatures. gantrade.com

Table 3: Performance of Poly(2-ethylhexyl acrylate) Copolymers as Lubricant Additives

Copolymer AdditiveConcentration (wt%)Pour Point (°C)Viscosity Index
Base Oil 0-5105
P1 (polyEHM) 3-12137
P3 (3EHM/1PMA) 3-10-

Data extracted from a study on multifunctional polymer additives for lubricating oils based on 2-ethylhexyl acrylate and N-isopropylmethacrylamide. gantrade.com

Novel Biomedical and Dental Material Applications

While poly(2-hydroxyethyl methacrylate) (PHEMA) is more extensively studied for biomedical applications due to its hydrophilicity, the hydrophobic and biocompatible nature of PEHMA also presents opportunities in this field. polychemistry.comresearchgate.net PEHMA is noted for its biomimetic properties and potential use as a flexible hydrogel in ophthalmologic applications. alfachemic.com Some research has explored the use of PEHMA in medical device coatings and as a component of drug delivery systems, where its hydrophobicity can be advantageous for controlling the release of hydrophobic drugs. polychemistry.comnih.gov The biocompatibility of polyacrylates is a critical factor, and materials intended for medical use must meet stringent standards such as USP Class VI and ISO 10993. acs.orggoogle.com

In dentistry, methacrylate-based polymers are the foundation of many restorative materials and adhesives. nih.govamazonaws.com While monomers like HEMA are often used to enhance adhesion to dentin, there is research into incorporating other methacrylates to tailor the properties of dental composites and adhesives. pacific.edunih.gov Copolymers of methyl methacrylate and 2-ethylhexyl acrylate have been investigated for the development of light-sensitive contact lenses, indicating the potential for PEHMA in specialized optical and dental applications. cnpereading.com

Emerging Applications in 3D Printing and Additive Manufacturing

Additive manufacturing, or 3D printing, increasingly relies on photocurable polymer resins, with acrylates and methacrylates being common components due to their rapid polymerization upon exposure to light. nih.govnih.gov The properties of the final 3D printed object are highly dependent on the specific monomers and crosslinkers used in the resin formulation.

While research into the specific use of PEHMA in 3D printing is emerging, its properties suggest potential benefits. Its flexibility could be advantageous for creating elastomeric or tough, impact-resistant printed objects. A photocurable composition for 3D printing has been developed that includes this compound as one of the monomer components, along with epoxidized soybean oil oligomers and urethane (B1682113) acrylates, highlighting its role in creating materials with specific physical properties suitable for 3D printing. google.com The ongoing development of photocrosslinkable resins for biomedical 3D printing, such as those based on poly(propylene fumarate), often involves the optimization of various resin components to achieve desired properties, a process where monomers like this compound could play a role. researchgate.netduke.edu

Future Research Avenues in Controlled Polymerization and Novel Architectures

The synthesis of PEHMA with well-defined molecular weights, narrow molecular weight distributions, and complex architectures is a significant area of ongoing research. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to the polymerization of this compound. ias.ac.inresearchgate.netnih.gov

These methods allow for the creation of novel polymer architectures, including:

Block Copolymers: AB and ABA block copolymers of 2-ethylhexyl acrylate and methyl methacrylate have been synthesized via ATRP. These materials exhibit microphase separation and have potential applications as thermoplastic elastomers. amazonaws.com RAFT-mediated dispersion polymerization has been used to create block copolymers of 2-ethylhexyl acrylate and methyl acrylate. rsc.org

Star Polymers: The "arm-first" method using ATRP has been employed to create star polymers with (meth)acrylic arms. While not specific to PEHMA in the provided research, the methodology is applicable. acs.orgresearchgate.netharth-research-group.orgcmu.edu

Graft Copolymers: RAFT polymerization can be used in "grafting-from" and "grafting-to" approaches to create hybrid materials with a polymer shell on a nanoparticle core. mdpi.com

Future research will likely focus on further refining these techniques to create more complex and functional PEHMA-based materials with tailored properties for specific advanced applications.

Sustainable and Bio-based Approaches in this compound Polymer Research

With a growing emphasis on sustainability in the chemical industry, there is increasing interest in developing bio-based alternatives to petroleum-derived monomers. Research is being conducted to produce monomers like 2-ethylhexyl acrylate from renewable feedstocks. acs.orgnih.gov For example, soy-based acrylic monomers have been synthesized and are being explored as substitutes for monomers like this compound in latex paints. acs.org

Another approach involves using bio-based monomers that can act as alternatives to 2-ethylhexyl acrylate. For instance, 2-octyl acrylate, which can be derived from castor oil, has been investigated as a potential replacement for 2-ethylhexyl acrylate in emulsion polymerization. rsc.org BASF has announced the production of bio-based 2-ethylhexyl acrylate derived from castor oil, which can be used in sustainable coatings and adhesives. echemi.com

Life cycle assessment (LCA) is a valuable tool for evaluating the environmental impact of polymers, from raw material extraction to end-of-life. nist.govmdpi.compitt.edu Future research will likely focus on conducting comprehensive LCAs of both petroleum-based and bio-based PEHMA to guide the development of more sustainable polymer systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethylhexyl Methacrylate (2-EHMA) with high purity?

  • Methodology : Use radical polymerization techniques with controlled inhibitor removal. Pass monomers through a basic alumina column to eliminate inhibitors like hydroquinone . Optimize reaction conditions (e.g., temperature, initiator concentration) using rotating packed bed reactors to enhance mass transfer and yield . Stabilize the final product with 50–100 ppm hydroquinone monomethyl ether to prevent premature polymerization .

Q. How should researchers characterize the thermal properties of 2-EHMA homopolymers?

  • Methodology : Employ differential scanning calorimetry (DSC) to measure the glass transition temperature (TgT_g). For 2-EHMA homopolymers, the TgT_g is approximately 10C-10^\circ C, which is critical for designing low-temperature flexible materials . Compare results with copolymer systems by applying the Fox equation (1/Tg=w1/Tg1+w2/Tg21/T_g = w_1/T_{g1} + w_2/T_{g2}) to predict TgT_g for random copolymers .

Q. What safety protocols are essential when handling 2-EHMA in laboratory settings?

  • Methodology : Use personal protective equipment (PPE) including nitrile gloves and chemical goggles. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with water for 30 minutes and seek medical attention . Store 2-EHMA in airtight containers away from light and peroxides to avoid autopolymerization .

Q. Which analytical techniques are optimal for structural confirmation of 2-EHMA?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H^1H and 13C^{13}C) to confirm the ester group (δ 4.0–4.2 ppm for –OCH2_2–) and methacrylate backbone. Validate purity via gas chromatography (GC) with flame ionization detection (FID), targeting >98% monomer content .

Advanced Research Questions

Q. How can reactivity ratios be determined for 2-EHMA copolymer systems?

  • Methodology : Conduct kinetic studies using the Mayo-Lewis equation (r1=k11/k12r_1 = k_{11}/k_{12}; r2=k22/k21r_2 = k_{22}/k_{21}). For example, in 2-EHMA/methyl methacrylate (MMA) copolymers, use r1=0.45r_1 = 0.45 and r2=1.2r_2 = 1.2 to model composition drift. Employ gradient elution chromatography to analyze monomer consumption rates .

Q. What strategies mitigate backbone degradation in 2-EHMA-based polymers under UV exposure?

  • Methodology : Incorporate UV stabilizers (e.g., hindered amine light stabilizers at 1–2 wt%) into the polymer matrix. Accelerate aging tests using QUV chambers (ASTM G154) and monitor carbonyl index changes via Fourier-transform infrared spectroscopy (FTIR) at 1720 cm1^{-1} .

Q. How do computational tools predict 2-EHMA polymerization pathways?

  • Methodology : Use databases like Reaxys and Pistachio to model radical initiation and propagation steps. Validate predictions with density functional theory (DFT) calculations for activation energies of key intermediates (e.g., transition states for monomer addition) .

Q. What role does 2-EHMA play in reducing interfacial tension in emulsion polymerization?

  • Methodology : Optimize surfactant-free emulsions by leveraging 2-EHMA’s hydrophobic side chain (C8) to lower interfacial energy. Measure particle size via dynamic light scattering (DLS) and correlate with monomer feed ratios (e.g., 20–40% 2-EHMA in styrene systems) .

Notes

  • Contradictions : While TgT_g data for 2-EHMA homopolymers is consistent across sources , synthesis protocols vary in inhibitor removal (alumina vs. inhibitor-free monomers). Researchers should validate methods contextually.
  • Gaps : Limited data on environmental degradation products (e.g., 2-ethylhexanol) necessitates LC-MS/MS studies for ecological risk assessment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.